molecular formula C17H20INO B115616 4-Iodotomoxetine CAS No. 142997-58-8

4-Iodotomoxetine

Cat. No. B115616
M. Wt: 379.25 g/mol
InChI Key: QECBYSWGSWJZPS-BLGMQBIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodotomoxetine is a selective norepinephrine reuptake inhibitor (NRI) that has been extensively studied for its potential use in treating a variety of psychiatric and neurological disorders. This compound is a derivative of tomoxetine, a well-known NRI that has been used clinically for the treatment of attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

4-Iodotomoxetine has been studied extensively for its potential use in treating a variety of psychiatric and neurological disorders, including ADHD, depression, anxiety, and Parkinson's disease. It has also been investigated as a tool compound for studying the role of the norepinephrine transporter in these disorders.

Mechanism Of Action

The mechanism of action of 4-Iodotomoxetine is similar to that of tomoxetine, which acts as a selective 4-Iodotomoxetine by blocking the reuptake of norepinephrine into presynaptic neurons. This results in increased levels of norepinephrine in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.

Biochemical And Physiological Effects

Studies have shown that 4-Iodotomoxetine has a high affinity for the norepinephrine transporter and is able to increase extracellular levels of norepinephrine in the brain. This leads to improved cognitive function, increased attention, and enhanced memory consolidation. Additionally, 4-Iodotomoxetine has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Iodotomoxetine in lab experiments is its high affinity for the norepinephrine transporter, which allows for precise modulation of norepinephrine levels in the brain. However, one limitation is that it is a relatively new compound and has not been extensively studied in vivo.

Future Directions

For research on 4-Iodotomoxetine include investigating its potential use in treating other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound. Finally, the development of more potent and selective 4-Iodotomoxetines may lead to the discovery of new therapeutic agents for these disorders.

Synthesis Methods

The synthesis of 4-Iodotomoxetine involves the iodination of tomoxetine using iodine monochloride in the presence of acetic acid. This reaction results in the replacement of one of the hydrogen atoms on the phenyl ring of tomoxetine with an iodine atom. The resulting compound has increased affinity for the norepinephrine transporter and shows improved pharmacological properties compared to tomoxetine.

properties

CAS RN

142997-58-8

Product Name

4-Iodotomoxetine

Molecular Formula

C17H20INO

Molecular Weight

379.25 g/mol

IUPAC Name

(3R)-3-(4-(125I)iodanyl-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine

InChI

InChI=1S/C17H20INO/c1-13-12-15(18)8-9-16(13)20-17(10-11-19-2)14-6-4-3-5-7-14/h3-9,12,17,19H,10-11H2,1-2H3/t17-/m1/s1/i18-2

InChI Key

QECBYSWGSWJZPS-BLGMQBIPSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[125I])O[C@H](CCNC)C2=CC=CC=C2

SMILES

CC1=C(C=CC(=C1)I)OC(CCNC)C2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)I)OC(CCNC)C2=CC=CC=C2

synonyms

(125I)R-4-iodotomoxetine
4-I-TMT
4-iodotomoxetine
R-4-I-TMT

Origin of Product

United States

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